1H-Indole, 7-(1-piperazinyl)-
Overview
Description
The compound "1H-Indole, 7-(1-piperazinyl)-" is a derivative of the indole structure, which is a fundamental scaffold in medicinal chemistry. Indole derivatives are known for their diverse biological activities and therapeutic potential. The specific substitution of a piperazinyl group at the 7th position of the indole ring system suggests that this compound could exhibit interesting pharmacological properties, as indicated by the research on similar compounds .
Synthesis Analysis
The synthesis of indole derivatives with a piperazine nucleus has been reported, where the compounds were prepared and tested for their biological activities. The synthesis involves the use of piperazine-2,5-dione as a starting material to create a series of indole compounds with varying substituents . The process includes the formation of arylmethylenepiperazine-2,5-diones and subsequent cyclization using copper bronze to yield pyrazino[1,2-a]indoles . This method provides a pathway to synthesize "1H-Indole, 7-(1-piperazinyl)-" derivatives.
Molecular Structure Analysis
The molecular structure of "1H-Indole, 7-(1-piperazinyl)-" is characterized by the presence of an indole core and a piperazine ring. The indole core is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, while the piperazine ring is a saturated heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms. The attachment of the piperazine ring to the indole core at the 7th position is likely to influence the electronic distribution and conformational dynamics of the molecule, which in turn could affect its interaction with biological targets .
Chemical Reactions Analysis
The indole derivatives, including "1H-Indole, 7-(1-piperazinyl)-", can undergo various chemical reactions due to the reactive nature of the indole ring and the piperazine moiety. The halo-derivatives of similar compounds have been cyclized to form pyrazino[1,2-a]indoles, and further chemical modifications can be performed to yield substituted indoles . These reactions are crucial for the structural diversification of indole-based compounds and for optimizing their pharmacological profiles.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1H-Indole, 7-(1-piperazinyl)-" are not detailed in the provided papers, indole derivatives generally exhibit properties that are influenced by their molecular structure. The presence of the piperazine ring could affect the compound's solubility, stability, and ability to cross biological membranes. The pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME) characteristics, is also an important aspect of the chemical properties that determine the compound's suitability as a drug candidate .
Relevant Case Studies
Case studies involving "1H-Indole, 7-(1-piperazinyl)-" derivatives have demonstrated their potential as calcium antagonists, which could be beneficial in treating cardiovascular diseases . Additionally, indole-3-piperazinyl derivatives have been identified as novel 5-HT(6) receptor antagonists with high affinity and antagonist activity, showing promising cognitive-enhancing effects in animal models . These studies highlight the therapeutic relevance of indole derivatives with piperazinyl substitutions and support further investigation into their medicinal applications.
Scientific Research Applications
1. Alzheimer's Disease Treatment
"1H-Indole, 7-(1-piperazinyl)-" derivatives have been identified as potential treatments for cognitive disorders, particularly Alzheimer's disease. A specific compound, 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502), shows high affinity and selectivity for the 5-HT6 receptor, which is crucial for cognitive function. Preclinical studies suggest synergistic effects in cognitive improvement when combined with donepezil and memantine (Nirogi et al., 2017).
2. Dopaminergic Activity
Compounds with the "1H-Indole, 7-(1-piperazinyl)-" structure have been synthesized as potential ligands for D4 dopamine receptors. This suggests their potential use in neurological conditions, including those related to dopaminergic activity (Pessoa‐Mahana et al., 2011).
3. Serotonin Receptor Antagonism
Another application is in the development of serotonin (5-HT6) receptor antagonists. These compounds demonstrate high affinity and antagonist activity towards the 5-HT6 receptor, which is implicated in cognitive enhancement (Nirogi et al., 2011).
4. Antimicrobial Agents
Certain "1H-Indole, 7-(1-piperazinyl)-" derivatives have been found to exhibit significant antimicrobial activities. This includes applications as antibacterial, antifungal, and antiviral agents, highlighting their potential in addressing infectious diseases (Aouad, 2017).
5. Treatment of Cognitive Disorders
Specific derivatives of "1H-Indole, 7-(1-piperazinyl)-" have been synthesized for the treatment of cognitive disorders. They exhibit potent binding affinity and selectivity as 5-HT6 receptor ligands, indicating their potential in enhancing cognitive function (Nirogi et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-piperazin-1-yl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-10-4-5-14-12(10)11(3-1)15-8-6-13-7-9-15/h1-5,13-14H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDAUEWDPSMDGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233865 | |
Record name | 1H-Indole, 7-(1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole, 7-(1-piperazinyl)- | |
CAS RN |
84807-10-3 | |
Record name | 7-(1-Piperazinyl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84807-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole, 7-(1-piperazinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084807103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, 7-(1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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